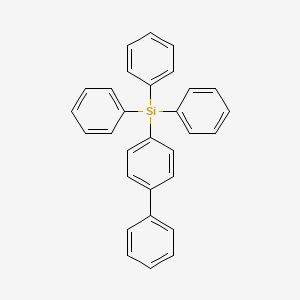
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene is a complex organic compound with the molecular formula C18H20S2 . This compound is characterized by its unique tricyclic structure, which includes two sulfur atoms and multiple double bonds. It is a rare and unique chemical that is primarily used in early discovery research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Due to its rarity and specialized use in research, 17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene is not produced on an industrial scale. It is typically synthesized in small quantities for research purposes .
Analyse Chemischer Reaktionen
Types of Reactions
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The double bonds and sulfur atoms can be reduced under appropriate conditions.
Substitution: The compound can undergo substitution reactions, particularly at the positions adjacent to the sulfur atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atoms can yield sulfoxides or sulfones, while reduction can lead to the formation of saturated analogs .
Wissenschaftliche Forschungsanwendungen
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene has several applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity of tricyclic structures and sulfur-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under investigation.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The sulfur atoms and tricyclic structure may play a crucial role in its binding and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,11-Dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene: Lacks the dimethyl groups at positions 17 and 18.
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-tetraene: Contains fewer double bonds compared to the hexaene analog.
Uniqueness
17,18-Dimethyl-3,11-dithiatricyclo(11.3.1.1(5,9))octadeca-1(17),5(18),6,8,13,15-hexaene is unique due to its specific tricyclic structure, the presence of two sulfur atoms, and the arrangement of double bonds.
Eigenschaften
CAS-Nummer |
30691-09-9 |
|---|---|
Molekularformel |
C18H20S2 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
17,18-dimethyl-3,11-dithiatricyclo[11.3.1.15,9]octadeca-1(17),5(18),6,8,13,15-hexaene |
InChI |
InChI=1S/C18H20S2/c1-13-15-5-3-6-16(13)10-20-12-18-8-4-7-17(14(18)2)11-19-9-15/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
HXGDWXXHDVJOPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CSCC3=C(C(=CC=C3)CSCC1=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


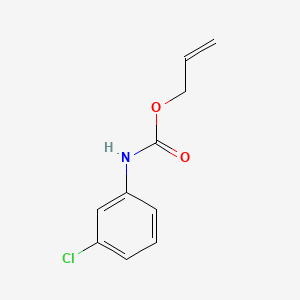
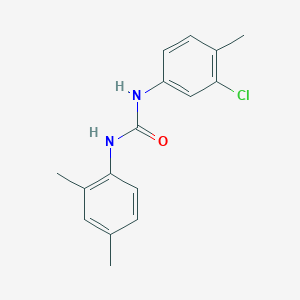
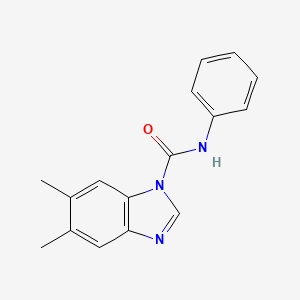
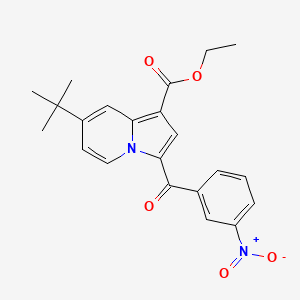
![4-((E)-{[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B11962266.png)


![N'-[(E)-(4-ethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11962288.png)
![5-(2-bromophenyl)-4-{[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11962291.png)


![2-[(3Z)-3-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11962310.png)

